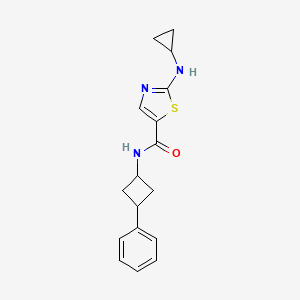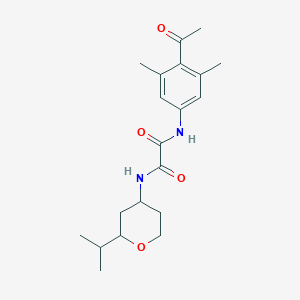
2-(cyclopropylamino)-N-(3-phenylcyclobutyl)-1,3-thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(cyclopropylamino)-N-(3-phenylcyclobutyl)-1,3-thiazole-5-carboxamide is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a thiazole derivative and has been studied for its potential use in the treatment of various diseases.
作用機序
The mechanism of action of 2-(cyclopropylamino)-N-(3-phenylcyclobutyl)-1,3-thiazole-5-carboxamide involves the inhibition of various enzymes and signaling pathways. In cancer research, this compound inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. In inflammation research, it inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of inflammatory cytokines. In neurological disorder research, it inhibits the activity of monoamine oxidase (MAO), an enzyme that catalyzes the breakdown of neurotransmitters.
Biochemical and Physiological Effects:
2-(cyclopropylamino)-N-(3-phenylcyclobutyl)-1,3-thiazole-5-carboxamide has been shown to have various biochemical and physiological effects. In cancer research, it induces apoptosis by activating caspase-3 and caspase-9, which are enzymes involved in the programmed cell death pathway. In inflammation research, it reduces the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In neurological disorder research, it reduces oxidative stress and inflammation, which are key factors in the development of neurodegenerative diseases.
実験室実験の利点と制限
The advantages of using 2-(cyclopropylamino)-N-(3-phenylcyclobutyl)-1,3-thiazole-5-carboxamide in lab experiments include its potential therapeutic applications in various diseases, its relatively simple synthesis method, and its ability to inhibit various enzymes and signaling pathways. The limitations of using this compound in lab experiments include its potential toxicity, its limited solubility in aqueous solutions, and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 2-(cyclopropylamino)-N-(3-phenylcyclobutyl)-1,3-thiazole-5-carboxamide. One direction is to further investigate its potential therapeutic applications in other diseases, such as cardiovascular disease and metabolic disorders. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, further research is needed to fully understand its mechanism of action and to identify potential drug targets for future drug development.
合成法
The synthesis of 2-(cyclopropylamino)-N-(3-phenylcyclobutyl)-1,3-thiazole-5-carboxamide involves the reaction of cyclopropylamine with 3-phenylcyclobutanone to form the corresponding imine intermediate. This intermediate is then reacted with thioamide to yield the final product.
科学的研究の応用
2-(cyclopropylamino)-N-(3-phenylcyclobutyl)-1,3-thiazole-5-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, it has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological disorder research, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
特性
IUPAC Name |
2-(cyclopropylamino)-N-(3-phenylcyclobutyl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c21-16(15-10-18-17(22-15)20-13-6-7-13)19-14-8-12(9-14)11-4-2-1-3-5-11/h1-5,10,12-14H,6-9H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDLXNXCLDQGEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC=C(S2)C(=O)NC3CC(C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopropylamino)-N-(3-phenylcyclobutyl)-1,3-thiazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(5-hydroxy-1-methyl-4-oxopyridin-2-yl)methyl]-4-propan-2-yl-1,3-thiazole-5-carboxamide](/img/structure/B7436997.png)
![6-methoxy-N-methyl-N-[[6-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl]pyridazine-3-carboxamide](/img/structure/B7437003.png)
![1-[5-[3-(Hydroxymethyl)-3-(trifluoromethyl)pyrrolidine-1-carbonyl]-2-phenyl-3,4-dihydropyrazol-3-yl]ethanone](/img/structure/B7437010.png)
![7-[2-(4-Chlorophenyl)pyrrolidin-1-yl]-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7437026.png)
![2,5-dimethyl-N-[4-(oxolan-2-ylmethoxy)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7437027.png)
![Methyl 2-[(2-methoxy-2-oxoethyl)-[(3-methyl-2-oxo-1,3-benzoxazol-5-yl)methyl]amino]acetate](/img/structure/B7437037.png)
![3-hydroxy-N-methyl-N-[(4-methylsulfinylphenyl)methyl]-1-phenylcyclobutane-1-carboxamide](/img/structure/B7437040.png)
![(2R)-2-(dimethylamino)-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]propan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B7437052.png)
![(1-propan-2-ylpiperidin-4-yl)-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B7437055.png)
![3-(3-Bromophenyl)-3-[(2-methylfuran-3-yl)methylamino]propanoic acid](/img/structure/B7437076.png)

![1-[2,6-Dimethyl-4-[[5-(5-methylpyridin-3-yl)-1,2,4-oxadiazol-3-yl]methylamino]phenyl]ethanone](/img/structure/B7437081.png)
![Methyl 6-[4-hydroxy-4-(trifluoromethyl)azepan-1-yl]-5-methoxypyrimidine-4-carboxylate](/img/structure/B7437083.png)